molecular formula C7H11ClO4S B8633170 Methyl 2-chloro-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate CAS No. 90237-73-3

Methyl 2-chloro-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate

Cat. No. B8633170
Key on ui cas rn: 90237-73-3
M. Wt: 226.68 g/mol
InChI Key: HBUBUJRZYBRRAA-UHFFFAOYSA-N
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Patent
US04523012

Procedure details

0.076 gram (3.31 mmoles) of metallic sodium were dissolved in 17.97 grams (169 mmoles) of thioglycolic acid methyl ester. This solution was then subsequently under stirring dropped into 20.0 grams (166 mmoles) of freshly distilled 2-chloro-acrylic acid methyl ester dissolved in 30 ml of water free methylene chloride within 1 hour at 25° C. After 4 hours post reaction at 25° C. it was worked up according to Example 1. There were obtained 37.5 grams (99.6% of theory) of 2-chloro-3-methoxycarbonylmethylmercapto-propionic acid methyl ester as a yellowish oil.
Quantity
0.076 g
Type
reactant
Reaction Step One
Quantity
17.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][O:3][C:4](=[O:7])[CH2:5][SH:6].[CH3:8][O:9][C:10](=[O:14])[C:11]([Cl:13])=[CH2:12]>O>[CH3:8][O:9][C:10](=[O:14])[CH:11]([Cl:13])[CH2:12][S:6][CH2:5][C:4]([O:3][CH3:2])=[O:7] |^1:0|

Inputs

Step One
Name
Quantity
0.076 g
Type
reactant
Smiles
[Na]
Name
Quantity
17.97 g
Type
reactant
Smiles
COC(CS)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(=C)Cl)=O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
subsequently under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 4 hours post reaction at 25° C. it
Duration
4 h

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 37.5 g
YIELD: PERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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